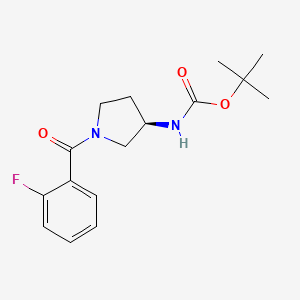![molecular formula C14H9BrN2O B2451513 4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile CAS No. 316130-02-6](/img/structure/B2451513.png)
4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile” is a versatile material used in scientific research. It has a molecular formula of C14H9BrN2O and a molecular weight of 301.14 . It is primarily used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is complex, offering intriguing possibilities for studying molecular interactions. The molecular formula is C14H9BrN2O, indicating it contains carbon, hydrogen, bromine, nitrogen, and oxygen .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Compounds similar to "4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile" often serve as intermediates in the synthesis of complex molecules. For example, research by Gu et al. (2009) on "A Practical Synthesis of 5,5′-Methylene-bis(benzotriazole)" discusses the development of a practical method for preparing methylene-linked compounds, which are valuable in the production of metal passivators and light-sensitive materials, highlighting the importance of such compounds in green chemistry and material science (Gu et al., 2009).
Potential Biological Activity
Research on thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl by Ashby et al. (1978) evaluated their potential carcinogenicity. The study synthesized and evaluated thiophene analogues for carcinogenic potential, indicating that compounds with aromatic rings and specific functional groups are of interest in toxicology and pharmacology (Ashby et al., 1978).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) and similar compounds are significant in supramolecular chemistry due to their self-assembly into nanometer-sized structures, as discussed by Cantekin et al. (2012). These structures are stabilized by hydrogen bonding and have applications in nanotechnology, polymer processing, and biomedical fields, demonstrating the potential of complex aromatic compounds in advanced materials and nanoscience (Cantekin et al., 2012).
Propiedades
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-3-6-14(18)11(7-12)9-17-13-4-1-10(8-16)2-5-13/h1-7,9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPBXPMGCAPKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2451431.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2451434.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2451437.png)

![Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2451441.png)
![3-methyl-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B2451442.png)
![Tert-butyl 2-[(E)-2-cyano-3-ethoxyprop-2-enoyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2451443.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2451444.png)


![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2451448.png)
![N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/no-structure.png)